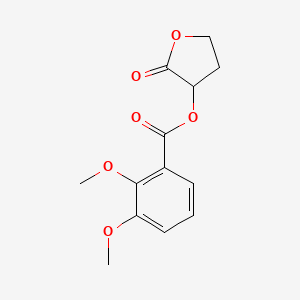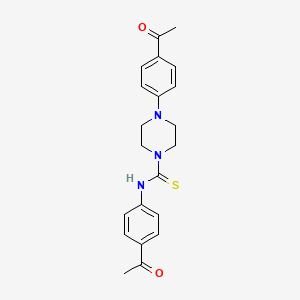
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is a derivative of thiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The cyclopentanecarboxamide moiety in this compound makes it a potential drug candidate for various diseases.
作用機序
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is not fully understood. However, studies have shown that this compound has the potential to inhibit various enzymes and proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that are involved in cancer metastasis.
Biochemical and physiological effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound has the potential to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have low toxicity, making it safe for use in cell culture and animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its solubility. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide. One potential area of research is its use as a drug candidate for various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Another future direction is the development of new synthetic methods for this compound. Researchers are exploring new methods that can improve the yield and purity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide, making it more readily available for research purposes.
Finally, studies are needed to explore the potential limitations of using this compound in lab experiments. Researchers are exploring new methods to improve the solubility of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide, making it easier to use in a wider range of experiments.
Conclusion:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a promising chemical compound that has gained significant attention in scientific research. Its potential applications as a drug candidate for various diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential limitations.
合成法
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can be achieved using various methods. One of the most common methods involves the reaction of 4-methyl-2-thiazolamine with cyclopentanone in the presence of acetic anhydride. The resulting product is further purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a potential drug candidate for various diseases such as cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-7-10(8(2)15)17-12(13-7)14-11(16)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHFAPPNNOSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)

![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)

![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)
